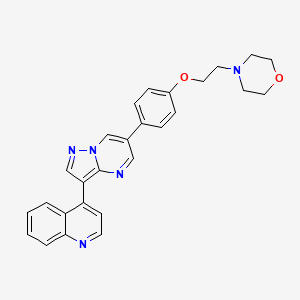![molecular formula C21H36BrClN4O7 B607217 4-amino-5-chloro-N-[[4-[[1-(2-hydroxyacetyl)piperidin-4-yl]methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;dihydrate;hydrobromide CAS No. 1184661-33-3](/img/structure/B607217.png)
4-amino-5-chloro-N-[[4-[[1-(2-hydroxyacetyl)piperidin-4-yl]methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;dihydrate;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-5-chloro-N-[[4-[[1-(2-hydroxyacetyl)piperidin-4-yl]methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;dihydrate;hydrobromide is a novel compound that acts as a partial agonist of the 5-hydroxytryptamine 4 receptor. It has been investigated for its potential use in treating gastrointestinal disorders, particularly those involving visceral hypersensitivity and gastrointestinal dysfunction .
Méthodes De Préparation
The synthesis of 4-amino-5-chloro-N-[[4-[[1-(2-hydroxyacetyl)piperidin-4-yl]methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;dihydrate;hydrobromide involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. . Industrial production methods are also proprietary, but they typically involve large-scale synthesis under controlled conditions to ensure purity and consistency.
Analyse Des Réactions Chimiques
4-amino-5-chloro-N-[[4-[[1-(2-hydroxyacetyl)piperidin-4-yl]methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;dihydrate;hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Applications De Recherche Scientifique
Chemistry: It is used as a research tool to study the 5-hydroxytryptamine 4 receptor and its role in gastrointestinal function.
Biology: It is used to investigate the mechanisms of visceral hypersensitivity and gastrointestinal motility.
Medicine: It has potential therapeutic applications for treating conditions such as irritable bowel syndrome with constipation and chronic constipation.
Industry: It is used in the development of new drugs targeting the 5-hydroxytryptamine 4 receptor
Mécanisme D'action
4-amino-5-chloro-N-[[4-[[1-(2-hydroxyacetyl)piperidin-4-yl]methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;dihydrate;hydrobromide exerts its effects by acting as a partial agonist of the 5-hydroxytryptamine 4 receptor. This receptor is involved in regulating gastrointestinal motility and visceral sensitivity. By binding to this receptor, this compound enhances gastric motility, induces colonic giant migrating contractions, and increases fecal wet weight without causing diarrhea. The molecular targets and pathways involved include the activation of the 5-hydroxytryptamine 4 receptor and subsequent downstream signaling pathways .
Comparaison Avec Des Composés Similaires
4-amino-5-chloro-N-[[4-[[1-(2-hydroxyacetyl)piperidin-4-yl]methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;dihydrate;hydrobromide is unique compared to other similar compounds due to its specific pharmacological profile and mechanism of action. Similar compounds include:
Tegaserod: Another 5-hydroxytryptamine 4 receptor agonist used for treating irritable bowel syndrome with constipation.
Prucalopride: A selective 5-hydroxytryptamine 4 receptor agonist used for treating chronic constipation.
Mosapride: A gastroprokinetic agent that acts as a 5-hydroxytryptamine 4 receptor agonist. This compound is distinguished by its ability to enhance colonic transit and inhibit visceral hypersensitivity without causing significant side effects
Propriétés
Numéro CAS |
1184661-33-3 |
|---|---|
Formule moléculaire |
C21H36BrClN4O7 |
Poids moléculaire |
571.89 |
Nom IUPAC |
4-amino-5-chloro-N-[[4-[[1-(2-hydroxyacetyl)piperidin-4-yl]methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;dihydrate;hydrobromide |
InChI |
InChI=1S/C21H31ClN4O5.BrH.2H2O/c1-30-19-9-18(23)17(22)8-16(19)21(29)24-10-15-12-25(6-7-31-15)11-14-2-4-26(5-3-14)20(28)13-27;;;/h8-9,14-15,27H,2-7,10-13,23H2,1H3,(H,24,29);1H;2*1H2 |
Clé InChI |
PNMMVYQNYDDJNF-CFZZCFLMSA-N |
SMILES |
COC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3CCN(CC3)C(=O)CO)Cl)N.O.O.Br |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
DSP-6952; DSP6952; DSP 6952 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



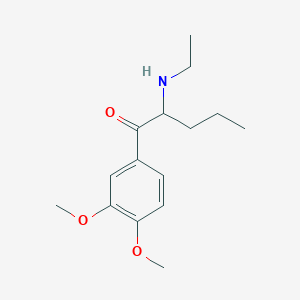
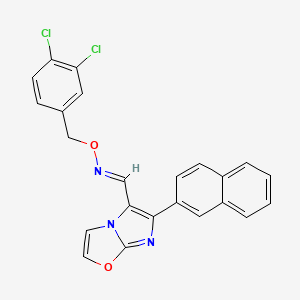
![3-[[2-[4-(4-Tert-butylphenyl)phenoxy]acetyl]amino]benzoic acid](/img/structure/B607143.png)
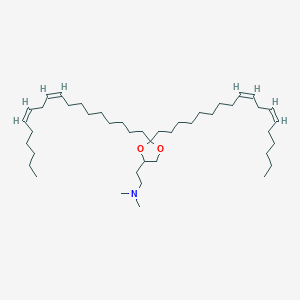
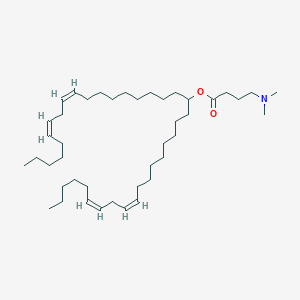
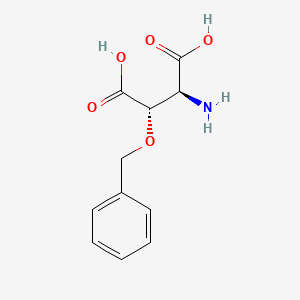
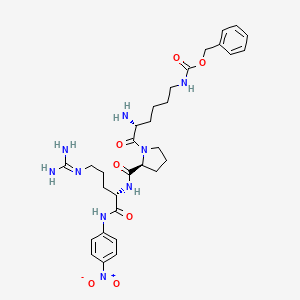
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate](/img/structure/B607150.png)
